4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine
Description
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Properties
CAS No. |
139036-50-3 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2O/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
InChI Key |
FONBBLAOPRKMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine typically involves the reaction of 5-methylbenzo[d]oxazole with a biphenyl derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine can be compared with other benzoxazole derivatives, such as:
5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine: Similar in structure but may have different substituents on the benzoxazole or biphenyl rings.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with potent antimicrobial and anticancer activities.
N-Methylbenzo[d]oxazol-2-amine: Known for its anthelmintic activity and low cytotoxicity.
These comparisons highlight the uniqueness of 4’-(5-Methylbenzo[d]oxazol-2-yl)-[1,1’-biphenyl]-4-amine in terms of its specific applications and properties.
Biological Activity
The compound 4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine , often referred to as a benzoxazole derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: 224.26 g/mol
This compound features a biphenyl moiety linked to a benzoxazole ring, which is known for its diverse biological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing benzoxazole structures exhibit various pharmacological effects, including:
- Anticancer Activity: Benzoxazole derivatives have been shown to inhibit specific enzymes involved in cancer progression. For instance, they can inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in androgen biosynthesis and prostate cancer progression .
- Antiparasitic Properties: Some studies have demonstrated that benzoxazole derivatives exhibit activity against parasites such as Trypanosoma cruzi and Leishmania infantum, indicating their potential as antiparasitic agents .
Anticancer Activity
A study evaluated the antiproliferative effects of various benzoxazole derivatives on prostate cancer cell lines. The following table summarizes the IC50 values obtained from the sulforhodamine B (SRB) assay:
| Compound | IC50 (µM) | Selectivity (AKR1C3 vs AKR1C2) |
|---|---|---|
| Compound 1 | 0.31 ± 0.005 | 236 |
| Compound 2 | 0.40 ± 0.059 | 270 |
| Compound 3 | 0.19 ± 0.020 | 289 |
| Compound 4 | 0.44 ± 0.023 | 1.2 |
These results indicate that the tested compounds are significantly more potent than traditional treatments like fluoxetine (FLU), which has an IC50 of approximately 115 µM .
Antiparasitic Activity
In antiparasitic assays, the compound demonstrated effective clearance rates against T. cruzi with IC50 values below 10 µM in several tests. This suggests a promising pathway for further development in treating parasitic infections .
Study on Prostate Cancer Treatment
A notable study involved the application of a series of benzoxazole derivatives in treating prostate cancer cell lines expressing AKR1C3. The findings indicated that compounds with higher selectivity for AKR1C3 significantly reduced cell viability in a dose-dependent manner while also inhibiting PSA expression, an important marker for prostate cancer progression .
Antiparasitic Screening
In another study focusing on antiparasitic activity, several derivatives were screened for their effectiveness against Leishmania species. The results confirmed that modifications at specific positions on the benzoxazole scaffold could enhance potency significantly, leading to further investigations into structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
